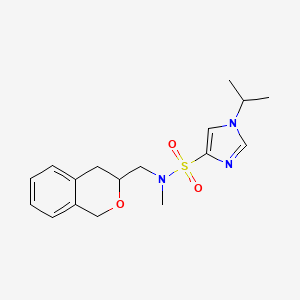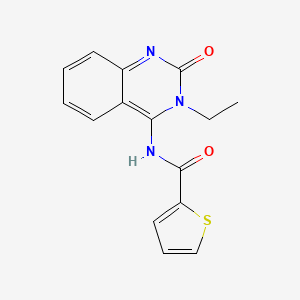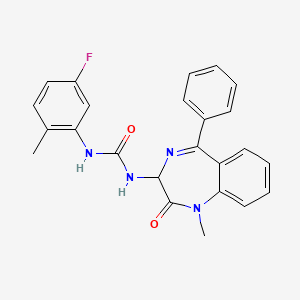![molecular formula C25H22N2O5 B2485350 5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 473707-83-4](/img/structure/B2485350.png)
5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves 1,3-dipolar cycloaddition reactions, which provide a reliable method for constructing complex molecular structures. For instance, the cycloaddition of nitrilimines with N-benzyl maleimide has been shown to yield various dihydropyrrolo[3,4-c]pyrazole derivatives, demonstrating the versatility and efficiency of this approach in synthesizing complex molecules (Kaur, Singh, & Singh, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one can be elucidated using various spectral and crystallographic techniques. For example, X-ray crystallography has been employed to determine the structure of closely related compounds, highlighting the importance of this technique in understanding the spatial arrangement of atoms within a molecule (Adams et al., 2005).
Chemical Reactions and Properties
The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions. For instance, compounds with similar structural features have been shown to participate in cycloaddition reactions, demonstrating the potential for creating new bonds and functional groups (Antonov, Dmitriev, & Maslivets, 2021).
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
Research into similar chemical structures has focused on their synthesis and the exploration of their chemical reactivity. For instance, studies on dihydropyrrol and maleimide derivatives explore their potential in chemically induced carcinogenesis models, highlighting the synthesis routes and reactivity of similar compounds under biological conditions (Kuznietsova et al., 2013). These investigations provide a foundation for understanding how complex organic molecules like the one might interact in various chemical and biological environments.
Photophysical Properties
The study of symmetrically substituted diketopyrrolopyrrole derivatives, which share structural motifs with the compound , has revealed insights into their photophysical properties. These properties are crucial for the development of novel organic optoelectronic materials, indicating potential applications in the field of material science (Zhang et al., 2014). The absorption and emission spectra of these compounds can be tuned for specific applications, suggesting that research into 5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione could explore similar applications.
Biological Applications
While direct studies on the biological applications of the exact compound were not identified, research on structurally related pyrrole derivatives demonstrates a broader interest in this class of compounds for their potential anti-cancer properties and mechanisms of action. Pyrrole derivatives have been synthesized as inhibitors for protein kinases like EGFR and VEGFR, showing promise in anticancer therapy (Kuznietsova et al., 2019). This indicates that 5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione could potentially be researched for similar therapeutic applications, given its structural analogy to these active compounds.
Mécanisme D'action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it’s challenging to definitively state which biochemical pathways the compound affects. Given its structural features, it may potentially influence pathways involving aromatic and aliphatic compounds .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Without specific target identification and a clear understanding of its mode of action, it’s difficult to predict the exact effects of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and, consequently, its activity .
Propriétés
IUPAC Name |
5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-31-20-13-12-17(14-19(20)28)22-21-23(32-27(22)18-10-6-3-7-11-18)25(30)26(24(21)29)15-16-8-4-2-5-9-16/h2-14,21-23,28H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSQAFYDAPXJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)ON2C5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-3-(3-hydroxy-4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)nicotinamide](/img/structure/B2485269.png)


![4-ethylsulfonyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2485272.png)


![Methyl 2-amino-2-(3-ethyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2485275.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B2485277.png)



